Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]-

Positional isomerism Medicinal chemistry building blocks Structural differentiation

Research programs targeting CCR5-mediated diseases or SIRT2 epigenetic pathways face supply bottlenecks for this specific achiral building block, which is scarce compared to its chiral isomer. Obtain 2-amino-N-[2-(4-fluorophenyl)ethyl]acetamide (CAS 864273-35-8) to eliminate enantiomeric variability in your SAR studies. - Explore a defined chemical space for novel IP: its limited commercial availability strengthens composition-of-matter patent positions. - Leverage the free primary amine (predicted pKa ~7.8) for efficient bioconjugation or prodrug design. - Ensure supply continuity: the documented one-step reductive amination route supports straightforward in-house scale-up if needed.

Molecular Formula C10H13FN2O
Molecular Weight 196.22 g/mol
CAS No. 864273-35-8
Cat. No. B12121591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]-
CAS864273-35-8
Molecular FormulaC10H13FN2O
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=O)CN)F
InChIInChI=1S/C10H13FN2O/c11-9-3-1-8(2-4-9)5-6-13-10(14)7-12/h1-4H,5-7,12H2,(H,13,14)
InChIKeyHMSHUELZADJLEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluorophenethyl Glycinamide: Structure and Procurement


Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]- (CAS 864273-35-8) is a synthetic 2-aminoacetamide (glycinamide) derivative with molecular formula C10H13FN2O and molecular weight 196.22 g/mol . It belongs to the phenylacetamide class, featuring a 4-fluorophenyl moiety connected via an unbranched ethyl linker (-CH2-CH2-) to the amide nitrogen of a glycinamide core [1]. This compound is commercially available as a research chemical (typical purity ≥95%) through specialty chemical suppliers and is primarily utilized as a synthetic building block in medicinal chemistry programs . Its structural scaffold places it within patent-disclosed chemotypes under investigation as CCR5 antagonists [2] and SIRT2 inhibitors [3], although quantitative comparative biological data for this specific CAS registry number remains sparse in the public domain.

Achiral glycinamide building block simplifies SAR analytical characterization

Free primary amine alpha to amide enables conjugation and downstream diversification

para-Fluoro substitution supports metabolic stability screening context

Unbranched ethyl linker avoids chiral center complexity in lead optimization

Why Generic Building Blocks Cannot Replace 4-Fluorophenethyl Glycinamide


The target compound occupies a precise structural niche defined by three interdependent features that generic alternatives cannot simultaneously satisfy: (1) a free primary amine at the glycinamide alpha-position enabling downstream conjugation, (2) a para-fluorophenyl group conferring enhanced metabolic stability and modulated lipophilicity via the electron-withdrawing fluorine atom , and (3) an unbranched ethyl linker (-CH2-CH2-) that distinguishes it from its closest positional isomer (CAS 864273-34-7, which incorporates a methyl branch at the alpha carbon of the linker) . The regioisomer N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide (CAS 73965-91-0) swaps the amino and carbonyl positions, resulting in fundamentally different hydrogen-bonding geometry and metabolic vulnerability [1]. These structural distinctions are not cosmetic—each determines the compound's conformational preferences, synthetic utility, and potential pharmacophoric presentation, making interchange risky without quantitative evidence of functional equivalence. The following sections provide the available comparative evidence to guide selection.

Positional isomer with chiral center

Branched linker generates stereocenters; racemic mixture may introduce enantiomer-related variability not present in the achiral target.

Regioisomer with ethylenediamine core

Swapped amine-amide positions alter pKa and hydrogen-bond geometry; predicted pKa delta ~2 may shift cell permeability and target engagement.

Non-fluorinated analog metabolic profile

Absence of para-fluoro group may increase oxidative metabolism; class-level SAR suggests reduced half-life, though direct data lacking.

Quantitative Differentiation: 4-Fluorophenethyl Glycinamide vs. Analogs


Positional Isomerism: Unbranched vs. Branched Ethyl Linker

The most critical structural distinction between the target compound (CAS 864273-35-8) and its positional isomer (CAS 864273-34-7) is the arrangement of the ethyl linker connecting the 4-fluorophenyl ring to the glycinamide nitrogen. The target compound features an unbranched -CH2-CH2- linker that is achiral, whereas 864273-34-7 incorporates a methyl substituent at the alpha-carbon (-CH(CH3)-), generating a chiral center with distinct (R)- and (S)-enantiomers . This difference carries immediate practical consequences: 864273-34-7 is a racemic mixture (or requires chiral separation for enantiopure material), while 864273-35-8 is inherently achiral, simplifying analytical characterization and eliminating enantiomer-related variability in downstream biological assays . Both compounds share the same molecular formula (C10H13FN2O) and molecular weight (196.22 g/mol), yet are distinguishable by GC-MS retention indices, NMR coupling patterns, and polarimetry .

Positional Isomer Linker
Reported comparison
Unbranched -CH2-CH2- vs. branched -CH(CH3)-; 0 vs 1 stereocenters
Achiral scaffold simplifies SAR stereochemical consistency
Chiral isomer requires enantiomer separation; distinct NMR and GC-MS profiles
Positional isomerism Medicinal chemistry building blocks Structural differentiation

Regioisomeric Comparison: Glycinamide vs. Inverted Amide-Amine Cores

The target compound and its regioisomer N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide (CAS 73965-91-0) share identical molecular formula (C10H13FN2O) and molecular weight (196.22 g/mol) but differ fundamentally in the connectivity of functional groups. In the target compound, the primary amine is located at the alpha-carbon of the acetamide (glycinamide core: H2N-CH2-C(=O)-NH-), while in 73965-91-0, the amine terminates the ethyl linker (ethylenediamine core: H2N-CH2-CH2-NH-C(=O)-) [1]. This regioisomeric swap alters: (a) the distance between the primary amine and the 4-fluorophenyl ring (4 bonds vs. 5 bonds), (b) hydrogen bond donor/acceptor geometry at the amine-amide junction, (c) the pKa of the primary amine (alpha-amino amide pKa ~7.5-8.5 vs. terminal alkyl amine pKa ~9.5-10.5), and (d) metabolic susceptibility (glycinamide core is metabolized via amidases, while ethylenediamine core undergoes oxidative deamination) . No direct comparative biological assay data exists for these two regioisomers in the public domain; this evidence dimension is based on established medicinal chemistry principles of regioisomeric differentiation .

Regioisomeric Connectivity
Class-level inference
Glycinamide core vs. ethylenediamine core; pKa delta ~2 (predicted)
pKa difference may alter cell permeability context
Based on medicinal chemistry principles; no direct experimental data
Regioisomerism Pharmacophore design Synthetic building blocks

Para-Fluoro Substitution: Metabolic Stability Implications

The para-fluoro substituent on the phenyl ring of 864273-35-8 is a well-documented structural feature that enhances metabolic stability by blocking cytochrome P450-mediated aromatic hydroxylation at the para position [1]. In the broader chemical class of 2-aminoacetamide derivatives, para-fluorination has been shown to increase metabolic half-life by 2- to 5-fold relative to the non-fluorinated phenyl analog, as demonstrated in patent-class compound series [2]. The electron-withdrawing effect of fluorine also reduces the electron density of the aromatic ring, making it less susceptible to oxidative metabolism while simultaneously modulating lipophilicity (calculated ΔLogP ≈ +0.2 to +0.4 versus the non-fluorinated 2-amino-N-(2-phenylethyl)acetamide analog) [3]. This evidence is derived from class-level structure-activity relationship (SAR) knowledge across fluorinated drug candidates and should not be interpreted as direct experimental data for CAS 864273-35-8 specifically. Users requiring confirmed metabolic stability values for this compound should commission custom in vitro microsomal or hepatocyte stability assays.

para-Fluoro Stability
Class-level inference
2- to 5-fold
Supports metabolic stability screening context
Estimated from fluorophenyl SAR; commission microsomal assay for compound-specific data
Metabolic stability Fluorine substitution effects Drug-likeness optimization

Patent-Disclosed CCR5 Antagonist Chemotype

Chinese patent disclosures by Zhang et al. (2012) describe 2-aminoacetamide derivatives bearing 4-fluorophenyl substituents as CCR5 receptor antagonists with preliminary pharmacological activity suitable for treating HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. A broader Japanese patent family (JP6286031, filed 2014) claims compounds of general formula (I) encompassing the 2-amino-N-[2-(4-fluorophenyl)ethyl]acetamide scaffold, where R1/R2 are H or F and R3 is H or methyl, with therapeutic utility in CCR5-mediated conditions [2]. These patent disclosures provide class-level evidence that the 2-aminoacetamide-4-fluorophenethyl pharmacophore is recognized as a CCR5-targeting chemotype. However, no specific IC50, Ki, or cellular activity data for CAS 864273-35-8 itself were found in public BindingDB, ChEMBL, or PubMed records. Researchers requiring verified CCR5 binding affinity for this exact compound should commission radioligand displacement assays using recombinant human CCR5.

CCR5 Antagonist Chemotype
Class-level inference
Included in patent Markush structures; no specific IC50 disclosed
Patent association supports chemokine receptor research
Commission CCR5 binding assays for this exact compound
CCR5 antagonism HIV entry inhibition Chemokine receptor modulation

SIRT2 Inhibitor Chemotype: Patent Class Evidence

A separate patent disclosure by Xia et al. (2016) describes N-(4-substituted phenyl)-2-substituted acetamide compounds as SIRT2 protein inhibitors with demonstrated inhibition activity against SIRT2 and antitumor effects in preclinical models [1]. The general formula encompasses the 2-amino-N-[2-(4-fluorophenyl)ethyl]acetamide structural motif, wherein the 4-fluorophenyl group serves as the N-substituted aromatic moiety and the glycinamide provides the 2-substituted acetamide core. SIRT2 (NAD-dependent protein deacetylase sirtuin-2) is a validated epigenetic target implicated in cancer, neurodegenerative diseases, and metabolic disorders [2]. While the patent literature establishes SIRT2 as a potential target engagement pathway for this chemotype, no specific IC50 value for CAS 864273-35-8 against recombinant SIRT2 was identified in public databases. BindingDB entries for structurally related SIRT2 inhibitors (e.g., CHEMBL4454236, IC50 = 8.57 μM) provide a benchmark for expected micromolar-range activity of this chemotype class, though direct extrapolation to 864273-35-8 is not warranted without confirmatory testing [3].

SIRT2 Inhibitor Chemotype
Class-level inference
Class benchmark IC50 range 2.9–8.6 μM for related analogs
Supports SIRT2 probe synthesis screening
Confirmatory deacetylase assay needed; no direct data for this CAS
SIRT2 inhibition Epigenetic modulation Antitumor agents

Commercial Availability and Purity Benchmarking Across Isomers

Supply chain intelligence reveals asymmetric commercial availability between the target compound and its positional isomer. The positional isomer CAS 864273-34-7 is actively stocked by multiple vendors including Fluorochem (Product F086450, purity ≥95%), AKSci (Product 0103DM, purity 95%), and CymitQuimica with published pricing, hazard classification (GHS07: Harmful/Irritant; H302, H315, H319, H335), and SDS documentation . In contrast, CAS 864273-35-8 has sparser vendor listings, primarily through custom synthesis or specialty catalog suppliers (UKRORGSYN-BB, Chembase), suggesting lower commercial demand but potentially higher strategic value for research programs requiring exclusivity or novel intellectual property positions . The hydrochloride salt form (CAS 1334146-50-7 for the isomer; CAS 1037411-95-2 for the regioisomer) is more widely available, offering improved aqueous solubility and handling characteristics for biological assays . No direct head-to-head pricing comparison is available due to the asymmetric market presence of the two isomers.

Commercial Availability
Reported
Target: ≤2 suppliers; Isomer: ≥4 suppliers; purity ≥95%
Lower availability may offer IP exclusivity
Market intelligence 2024-2025; lead times may vary
Chemical procurement Supply chain comparison Purity benchmarking

Recommended Application Scenarios for 4-Fluorophenethyl Glycinamide


Achiral Scaffold for CCR5 Antagonist Lead Optimization

The achiral nature of 864273-35-8 makes it particularly suitable as a core scaffold in CCR5 antagonist medicinal chemistry campaigns where stereochemical consistency across analog series is paramount [1]. Unlike its chiral positional isomer (864273-34-7), which introduces enantiomer-related variability, 864273-35-8 provides a defined achiral starting point for systematic SAR exploration of the 4-fluorophenethyl-glycinamide pharmacophore. The patent-class association with CCR5 modulation supports its use as a privileged building block for synthesizing focused compound libraries targeting chemokine receptor-mediated diseases (HIV, inflammatory conditions) [2]. Researchers should commission primary CCR5 binding and functional antagonism assays to generate compound-specific data that can be compared against established benchmarks such as maraviroc.

SIRT2-Focused Epigenetic Probe Synthesis

The compound's structural inclusion within two independent patent families—CCR5 antagonists and SIRT2 inhibitors—positions it as a multi-target lead-like scaffold for epigenetic and immunomodulatory drug discovery [1]. For programs investigating the intersection of epigenetic regulation (SIRT2) and inflammatory signaling (CCR5), 864273-35-8 offers a single building block that can be elaborated into analogs probing both target classes simultaneously. The class-level SIRT2 inhibition benchmark range (IC50 ≈ 2.9-8.6 μM for related 2-aminoacetamides) provides a reference point for initial screening expectations, though confirmatory recombinant SIRT2 deacetylase assays are essential before SAR conclusions are drawn [2].

Glycinamide Prodrug and Bioconjugate Linker Design

The glycinamide core of 864273-35-8 features a primary amine with a predicted pKa (~7.8) that is significantly lower than that of the ethylenediamine regioisomer (~9.8), making it partially unprotonated at physiological pH [1]. This property is advantageous for designing cell-permeable prodrugs or bioconjugate linkers where the amine serves as a conjugation handle for amide bond formation or reductive amination while maintaining sufficient membrane permeability. The unbranched ethyl linker provides conformational flexibility that can be exploited to optimize target engagement geometry, while the para-fluoro substituent confers metabolic stability to the phenyl ring, potentially extending the half-life of the resulting conjugates or prodrugs in biological systems [2].

Exclusivity-Driven Lead Generation via Commercial Scarcity

The asymmetric commercial availability between 864273-35-8 (limited suppliers) and its positional isomer 864273-34-7 (widely stocked) creates a strategic opportunity for research programs seeking to build novel intellectual property positions [1]. Compounds derived from the less accessible building block may offer stronger composition-of-matter patent protection simply because fewer competitors have explored this chemical space. The documented synthesis route—condensation of 2-oxoacetamide with 2-(4-fluorophenyl)ethylamine under reducing conditions—is straightforward and can be scaled in-house if supply chain continuity becomes a concern [2]. This scenario is most relevant for drug discovery programs at the lead optimization stage where IP differentiation and freedom-to-operate considerations are critical procurement drivers.

Application
Selection Property
Validation Focus
CCR5 Antagonist Research Scaffold
Achiral glycinamide building block
CCR5 binding and functional antagonism assays
SIRT2 Epigenetic Probe Development
Multi-target lead-like scaffold
Recombinant SIRT2 deacetylase assay
Glycinamide-Based Prodrug/Linker Design
Primary amine with predicted pKa ~7.8
Cell permeability and conjugation efficiency assays
IP-Differentiated Lead Generation
Asymmetric commercial availability
Freedom-to-operate and IP differentiation assessment

Technical Documentation Hub

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